molecular formula C18H11Cl2N3O B14945776 5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B14945776
M. Wt: 356.2 g/mol
InChI Key: IGSBXIOGNAABCW-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
  • Quinoxaline derivatives

Uniqueness

5-(2,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole stands out due to its unique combination of a dichlorophenyl group and a pyrrolylphenyl group attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H11Cl2N3O

Molecular Weight

356.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H11Cl2N3O/c19-13-5-8-15(16(20)11-13)18-21-17(22-24-18)12-3-6-14(7-4-12)23-9-1-2-10-23/h1-11H

InChI Key

IGSBXIOGNAABCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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